N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide
Description
N-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide is a synthetic sulfonamide derivative characterized by two distinct sulfonyl groups: a 4-chlorophenylsulfonyl moiety attached via an ethyl linker and a phenylsulfonyl group on the propanamide backbone.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[2-(4-chlorophenyl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-13(26(23,24)16-5-3-2-4-6-16)17(20)19-11-12-25(21,22)15-9-7-14(18)8-10-15/h2-10,13H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCABXLFRHGOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antichlamydial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H20ClN5O9S2
- Molecular Weight : 598.0 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the 4-(4-X-phenylsulfonyl)phenyl fragment demonstrated significant activity against various bacterial strains.
-
In Vitro Studies :
- A series of compounds were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, including E. coli, S. epidermidis, and C. albicans. The Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial activity, with some compounds showing MIC values as low as 14 μg/mL against C. albicans .
- Mechanism of Action :
Antichlamydial Activity
Another area of investigation is the antichlamydial properties of related compounds. Research indicates that certain derivatives can selectively target Chlamydia species.
- Selectivity and Efficacy :
- Cell Viability :
Antimicrobial Activity Summary
| Compound | Target Bacteria | MIC (μg/mL) | MBIC (μg/mL) |
|---|---|---|---|
| 1d | E. coli | 28.1 | 225 |
| 1d | C. albicans | 14 | 112.5 |
| 2d | S. epidermidis | 56.2 | 128 |
| 2e | P. aeruginosa | 14 | 56.2 |
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Antichlamydial Properties :
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
*Calculated based on molecular formula.
ADME and Toxicity Considerations
- Solubility : The dual sulfonyl groups may reduce aqueous solubility compared to analogs with ether or thioether linkers (e.g., compound 29) .
- Toxicity : High HPLC purity in analogs (e.g., 99.2% for 19) suggests low synthetic byproduct toxicity, though the target compound’s larger size may affect renal clearance .
Q & A
Q. How is toxicity profiling conducted for preclinical evaluation?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and genotoxicity tests (Ames test) are performed. In vivo studies (rodent models) assess acute toxicity (LD) and organ-specific effects (histopathology). Metabolite identification via LC-MS/MS ensures no toxic byproducts .
Interdisciplinary Applications
Q. What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?
- Methodological Answer : The sulfonyl groups enable use in organic semiconductors (e.g., charge transport layers in OLEDs). Characterization includes cyclic voltammetry (HOMO/LUMO levels) and thermal stability (TGA/DSC). Functionalization with thiophene derivatives enhances π-conjugation for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
